molecular formula C19H16ClN7O3S2 B2447488 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 852154-93-9

2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B2447488
CAS RN: 852154-93-9
M. Wt: 489.95
InChI Key: FEYFHFPFCNQPRA-UHFFFAOYSA-N
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Description

2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H16ClN7O3S2 and its molecular weight is 489.95. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds play a significant role in the development of new therapeutic agents. The synthesis of heterocyclic compounds, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, has been explored through the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes. These reactions facilitate the creation of compounds with potential pharmacological activities (I. Shibuya, 1984).

Crystal Structure Analysis

The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been analyzed, revealing significant insights into their molecular conformation. These studies provide a foundation for understanding the interactions and potential biological activities of these compounds (S. Subasri et al., 2016).

Cyclization Reactions for Novel Compounds

Intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides has led to the synthesis of pyridin-2(1H)-ones containing divalent sulfur atoms. This process highlights a method for constructing complex heterocyclic systems that could have diverse pharmacological applications (O. A. Savchenko et al., 2020).

Antimicrobial Activity of Thiazolidinone Derivatives

N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives have been synthesized and tested for their antimicrobial activities. This research contributes to the discovery of new antimicrobial agents with potential clinical applications (B. A. Baviskar et al., 2013).

Pharmacological Screening of Thiazolopyrimidine Derivatives

The design and synthesis of thiazolopyrimidine derivatives have been carried out with the evaluation of their antinociceptive and anti-inflammatory properties. Such studies are crucial for the development of new therapeutic agents for pain and inflammation management (T. Selvam et al., 2012).

properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN7O3S2/c1-10-8-31-18(21-10)24-16(29)9-32-19-26-25-14(6-12-7-15(28)23-17(30)22-12)27(19)13-4-2-11(20)3-5-13/h2-5,7-8H,6,9H2,1H3,(H,21,24,29)(H2,22,23,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYFHFPFCNQPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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